![molecular formula C24H28ClN3O2 B10796315 7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propan-2-yloxymethyl)quinolin-8-ol](/img/structure/B10796315.png)
7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propan-2-yloxymethyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000788 is a compound identified as part of the Medicines for Malaria Venture (MMV) Malaria Box, which is a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV000788 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of MMV000788 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
MMV000788 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of MMV000788 include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of MMV000788 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
MMV000788 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: MMV000788 is being explored for its antimalarial properties, with studies focusing on its efficacy, safety, and mechanism of action.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of MMV000788 involves its interaction with specific molecular targets within the Plasmodium falciparum parasite. It inhibits key enzymes and pathways essential for the parasite’s survival and replication. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that MMV000788 disrupts the parasite’s metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MMV000788 include other antimalarial agents such as:
- MMV007839
- MMV085203
- MMV667491
Uniqueness
MMV000788 is unique in its specific chemical structure and its potent activity against Plasmodium falciparum. Compared to other similar compounds, MMV000788 may have distinct advantages in terms of efficacy, safety profile, and resistance development. Its unique mechanism of action and potential for combination therapy make it a valuable candidate for further research and development .
Properties
Molecular Formula |
C24H28ClN3O2 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
7-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(propan-2-yloxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C24H28ClN3O2/c1-17(2)30-16-19-13-18(24(29)23-22(19)7-4-8-26-23)15-27-9-11-28(12-10-27)21-6-3-5-20(25)14-21/h3-8,13-14,17,29H,9-12,15-16H2,1-2H3 |
InChI Key |
IENYQAIEIIEHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=C2C=CC=NC2=C(C(=C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


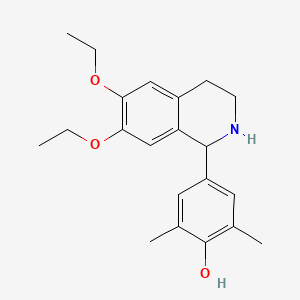

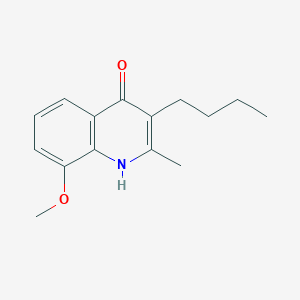
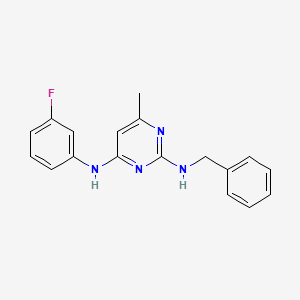
![1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10796259.png)
![12,13-Dimethoxy-8,8-dimethyl-3,4,7-triazatricyclo[8.4.0.0(2,6)]tetradeca-1(10),2,6,11,13-pentaen-5-one](/img/structure/B10796262.png)
![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride](/img/structure/B10796274.png)
![6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796283.png)
![1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B10796289.png)
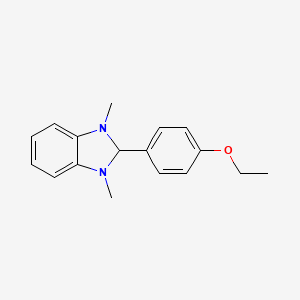
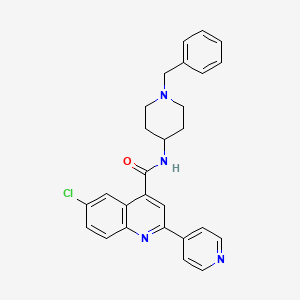
![N'-(8-bromo-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796306.png)
![2-[[9-[(2-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenol](/img/structure/B10796322.png)
![N-cyclopentyl-4-[4-[[3-(trifluoromethyl)phenyl]methylamino]piperidin-1-yl]benzamide](/img/structure/B10796326.png)
